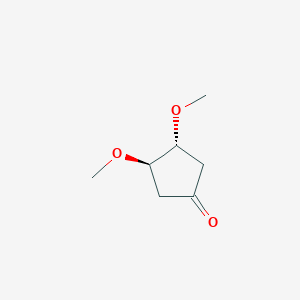
(3R,4R)-3,4-Dimethoxycyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3,4-Dimethoxycyclopentan-1-one, also known as DCK, is a synthetic compound that belongs to the class of arylcyclohexylamines. DCK has gained significant attention in recent years due to its potential application in scientific research.
作用機序
(3R,4R)-3,4-Dimethoxycyclopentan-1-one acts as a selective NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade of calcium ion influx results in decreased glutamate release and reduced neuronal excitability. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been found to have affinity for other receptors, such as sigma-1 receptors and serotonin receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to cause a dose-dependent decrease in locomotor activity in mice, as well as a decrease in body temperature. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been found to have anxiolytic and antidepressant-like effects in animal models. In addition, (3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have neuroprotective effects, potentially due to its ability to reduce glutamate release and neuronal excitability.
実験室実験の利点と制限
One advantage of using (3R,4R)-3,4-Dimethoxycyclopentan-1-one in lab experiments is its selectivity for NMDA receptors, which allows for more precise manipulation of these receptors compared to other NMDA receptor antagonists. However, (3R,4R)-3,4-Dimethoxycyclopentan-1-one's potency and duration of action may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of (3R,4R)-3,4-Dimethoxycyclopentan-1-one and its long-term effects on neuronal function.
将来の方向性
There are several future directions for research on (3R,4R)-3,4-Dimethoxycyclopentan-1-one. One area of interest is the potential therapeutic applications of (3R,4R)-3,4-Dimethoxycyclopentan-1-one in neurological disorders. Additionally, further research is needed to understand the effects of (3R,4R)-3,4-Dimethoxycyclopentan-1-one on synaptic plasticity and long-term potentiation. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of (3R,4R)-3,4-Dimethoxycyclopentan-1-one, including its metabolism and elimination from the body.
In conclusion, (3R,4R)-3,4-Dimethoxycyclopentan-1-one is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for NMDA receptors and its ability to block calcium ion influx make it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, more research is needed to fully understand the potential therapeutic applications of (3R,4R)-3,4-Dimethoxycyclopentan-1-one and its long-term effects on neuronal function.
合成法
The synthesis of (3R,4R)-3,4-Dimethoxycyclopentan-1-one involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The resulting product is then reacted with cyclopentanone in the presence of a base to form (3R,4R)-3,4-Dimethoxycyclopentan-1-one.
科学的研究の応用
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been used to study the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
特性
IUPAC Name |
(3R,4R)-3,4-dimethoxycyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
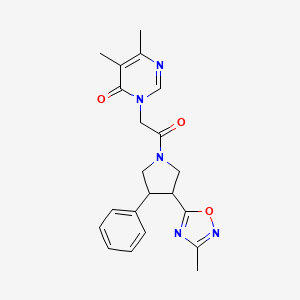
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)

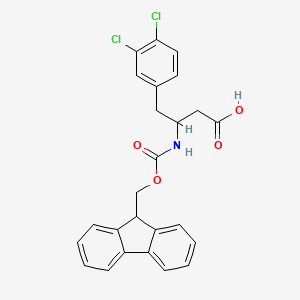
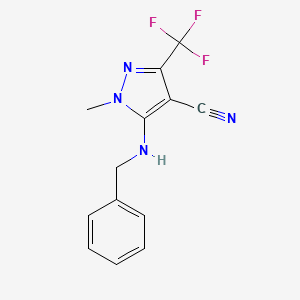
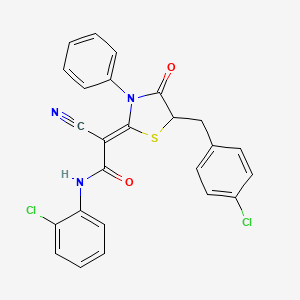
![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)
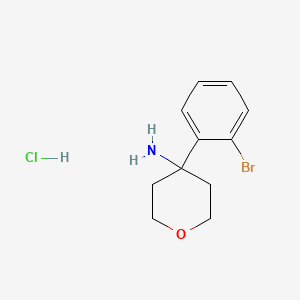
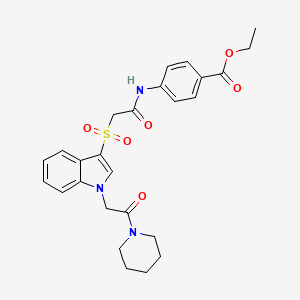
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)
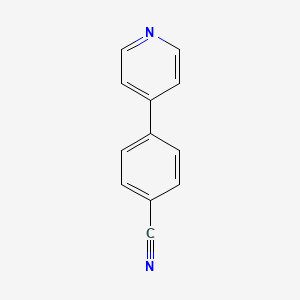
![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)
